6,8-Dichloro-2-hydroxyquinoline-4-carboxylic acid
Description
Properties
CAS No. |
50504-24-0 |
|---|---|
Molecular Formula |
C10H5Cl2NO3 |
Molecular Weight |
258.05 g/mol |
IUPAC Name |
6,8-dichloro-2-oxo-1H-quinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H5Cl2NO3/c11-4-1-5-6(10(15)16)3-8(14)13-9(5)7(12)2-4/h1-3H,(H,13,14)(H,15,16) |
InChI Key |
YWCHSVBZRLOGMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CC(=O)N2)C(=O)O)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
-
Starting Material : γ-Chloroacetonacetic-2-chloroanilide (substituted with chlorine at positions 6 and 8)
-
Cyclization Agent : Concentrated sulfuric acid (H₂SO₄)
-
Conditions :
Example :
-
87 g (0.35 mol) γ-chloroacetonacetic-2-chloroanilide was treated with 450 mL H₂SO₄ at 20°C for 16 hours.
-
Yield: 57 g (72.3%) of 2-hydroxy-4-chloromethyl-8-chloroquinoline.
Oxidation of 4-Halomethylquinoline Intermediates
The chloromethyl group at position 4 is oxidized to a carboxylic acid using alkaline hydrogen peroxide (H₂O₂), a method optimized for high yields and purity.
Key Oxidation Parameters
Procedure :
-
Alkaline Peroxide Solution : NaOH (24 g) and H₂O₂ (30%) in water at 50°C.
-
Substrate Addition : 2-hydroxy-4-chloromethyl-6,8-dichloroquinoline added gradually.
-
Acidification : Post-reaction, HCl (1:1) acidifies the mixture to pH 1–4, precipitating the product.
Example :
-
Oxidation of 9.7 g 2-hydroxy-4-chloromethylquinoline yielded 7.6 g (80%) 2-hydroxyquinoline-4-carboxylic acid.
-
For 6,8-dichloro derivatives, yields reach 85.5% after recrystallization from glacial acetic acid.
Alternative Oxidation Methods
While alkaline H₂O₂ is preferred, potassium permanganate (KMnO₄) under acidic or alkaline conditions offers an alternative route.
KMnO₄-Mediated Oxidation
| Condition | Details | Outcome |
|---|---|---|
| Alkaline Medium | 10% NaOH, 85°C, 3–4 hours | Higher yields (80–84%) |
| Acidic Medium | H₂SO₄ or HCl, reflux | Lower yields due to side reactions |
Limitations :
-
KMnO₄ is less effective for chlorinated substrates due to steric and electronic effects.
-
Requires rigorous temperature control to avoid over-oxidation.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| H₂O₂ Oxidation | 80–85.5 | ≥99 | High | Moderate |
| KMnO₄ Oxidation | 68–84 | 95–99 | Moderate | Low |
Advantages of H₂O₂ Method :
Critical Considerations in Synthesis
Substituent Positioning
Purification Techniques
Industrial-Scale Adaptations
For large-scale production (>1 kg):
-
Continuous Flow Reactors : Improve heat transfer during cyclization and oxidation.
-
Waste Management : Neutralization of acidic byproducts with CaCO₃ reduces environmental impact.
Emerging Methodologies
Research into catalytic oxidation (e.g., TEMPO/O₂) and enzymatic methods is ongoing, though yields remain suboptimal compared to traditional approaches .
Chemical Reactions Analysis
Functional Group Transformations
2.1 Oxidation to Carboxylic Acid
The conversion of halogenomethyl groups to carboxylic acids is central to synthesizing this compound. The reaction leverages hydrogen peroxide’s oxidizing power under alkaline conditions, ensuring selective oxidation without over-reaction .
2.2 Decarboxylation Reactions
Decarboxylation steps, common in quinoline synthesis, eliminate the carboxylic acid group. In the Gould–Jacobs reaction, this step occurs post-cyclization, generating the aromatic quinoline core .
Substitution Reactions
3.1 Hydroxyl Group Substitution
The hydroxyl group at position 2 can participate in nucleophilic substitution or condensation reactions. For example, derivatives with substituted anilides or hydrazones have been explored, though direct substitution at this position is less documented .
3.2 Chlorine Substitution
The chlorine atoms at positions 6 and 8 may undergo nucleophilic aromatic substitution, though specific examples for this compound are not detailed in the provided sources.
Reaction Condition Comparison
| Synthesis Method | Key Reagents | Temperature | Key Step |
|---|---|---|---|
| Oxidation | H₂O₂, NaOH | 35–70°C | Oxidation of halogenomethyl group |
| Gould–Jacobs | Malonic esters, heat | Elevated | Cyclization and decarboxylation |
Mechanistic Insights
5.1 Gould–Jacobs Cyclization
The reaction involves a 6-electron cyclization mechanism, forming the quinoline ring. Tautomerism between keto and enol forms stabilizes intermediates before decarboxylation .
5.2 Oxidation Mechanism
The oxidation of halogenomethyl groups to carboxylic acids likely proceeds via epoxidation or radical intermediates, though detailed mechanisms are not explicitly outlined in the sources .
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of 6,8-Dichloro-2-hydroxyquinoline-4-carboxylic acid is its antimicrobial properties . Research has demonstrated that this compound exhibits potent activity against a variety of bacterial strains.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Klebsiella pneumoniae | 25 µg/mL |
These results indicate that the compound can effectively inhibit bacterial growth, making it a candidate for further development in antimicrobial therapies .
Antiviral Activity
Recent studies have also highlighted the antiviral potential of this compound. Its derivatives have been shown to exhibit activity against various viruses, including those responsible for respiratory infections.
Anticancer Properties
The compound has garnered attention for its anticancer properties , particularly in targeting various cancer cell lines.
Case Study: Cell Viability Assay
In vitro studies have assessed the cytotoxic effects of this compound on several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | < 20 | Induces apoptosis via caspase activation |
| MCF-7 (Breast Cancer) | < 30 | Disrupts cell cycle at G2/M phase |
| A-549 (Lung Cancer) | < 25 | Modulates cell signaling pathways |
These findings suggest that the compound can induce apoptosis and inhibit cell proliferation in cancer cells, highlighting its potential as an anticancer agent .
Anti-inflammatory Effects
Emerging research indicates that this compound may possess anti-inflammatory properties . This is particularly relevant in treating conditions characterized by chronic inflammation such as arthritis.
Research Insights
Studies have shown that quinoline derivatives can modulate inflammatory pathways, potentially leading to therapeutic benefits in inflammatory diseases. The exact mechanisms are still under investigation but may involve the inhibition of pro-inflammatory cytokines and modulation of immune responses .
Mechanism of Action
The mechanism of action of 6,8-Dichloro-2-hydroxyquinoline-4-carboxylic acid involves its interaction with various molecular targets:
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and functional differences between 6,8-dichloro-2-hydroxyquinoline-4-carboxylic acid and related compounds from the evidence:
*Estimated based on structural analogs (e.g., ).
Key Observations:
- Substituent Effects: The target compound’s dual chlorine substituents (6,8-Cl) and hydroxyl group (2-OH) likely enhance its polarity and hydrogen-bonding capacity compared to analogs with single chlorine or non-polar substituents (e.g., 8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid ).
- Molecular Weight: The target compound’s estimated molecular weight (~257.9) is lower than derivatives with bulky aryl groups (e.g., 299.71 for 6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid ), suggesting differences in solubility and bioavailability.
- Functional Groups : The diazenyl and nitro groups in ’s compound impart strong electron-withdrawing effects, contrasting with the target’s hydroxyl and carboxylic acid groups, which may favor different reactivity or spectroscopic profiles.
Physicochemical Properties
- Solubility : Compounds with hydroxyl and carboxylic acid groups (e.g., the target and ’s compound ) are expected to exhibit higher aqueous solubility compared to analogs with hydrophobic substituents (e.g., 4-methylphenyl in ).
- Melting Points: High melting points (e.g., 340°C for ’s compound ) are common in quinoline-carboxylic acids due to intermolecular H-bonding. The target compound’s melting point is likely comparable but may vary based on crystal packing.
- Spectroscopic Profiles : The nitro and diazenyl groups in ’s compound result in a distinct UV-Vis absorption (λmax 271.4 nm), whereas the target’s absorption spectrum would depend on its conjugated π-system and substituent electronic effects.
Biological Activity
6,8-Dichloro-2-hydroxyquinoline-4-carboxylic acid is a quinoline derivative that has garnered attention due to its diverse biological activities. This compound is characterized by its unique chemical structure, which includes two chlorine substituents and a hydroxyl group, contributing to its reactivity and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
Antimicrobial Properties
One of the most significant biological activities of this compound is its antimicrobial action . Research indicates that it effectively inhibits bacterial enzymes such as DNA gyrase and topoisomerase IV , which are essential for bacterial DNA replication. This inhibition can lead to bactericidal effects, positioning the compound as a promising candidate for antibiotic development against resistant bacterial strains .
Antifungal Activity
In addition to its antibacterial properties, this compound exhibits antifungal activity . A study demonstrated that derivatives of quinoline compounds, including this compound, showed significant antifungal effects against various pathogenic fungi .
Cytotoxicity and Cancer Research
The cytotoxic potential of this compound has also been explored. It has been found to induce apoptosis in cancer cells, making it a subject of interest in cancer research. The compound's mechanism involves the generation of reactive oxygen species (ROS), which leads to cell death in certain cancer cell lines .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of quinoline derivatives. The presence of electron-withdrawing groups, such as chlorine atoms at specific positions on the quinoline ring, enhances the compound's potency against microbial pathogens. The following table summarizes some related compounds and their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 7,8-Dichloro-2-hydroxyquinoline-4-carboxylic acid | Chlorine at positions 7 and 8 | Moderate antimicrobial activity |
| 6-Hydroxyquinoline | Hydroxyl group only | Weak antimicrobial activity |
| 6,8-Dichloro-4-oxo-4H-chromene-2-carboxylic acid | Chromene ring structure | Antifungal activity |
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results showed inhibition zones ranging from 20 mm to 25 mm , comparable to standard antibiotics . This indicates strong potential for development as a new antimicrobial agent.
Cytotoxicity Assessment
Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines. It was observed that concentrations above 10 µM resulted in significant cell death, with IC50 values indicating effective cytotoxicity .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6,8-Dichloro-2-hydroxyquinoline-4-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : The Pfitzinger reaction is a common approach for synthesizing quinoline-4-carboxylic acid derivatives. For example, condensation of substituted isatins with ketones in alkaline media can yield the target compound. Chlorination steps (e.g., using POCl₃ or SOCl₂) are critical for introducing dichloro substituents at positions 6 and 8 . Reaction optimization (e.g., temperature, solvent polarity, and stoichiometry) is essential to minimize side products like dechlorinated intermediates.
Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?
- Methodology :
- ¹H/¹³C NMR : Confirm the presence of hydroxy, chloro, and carboxylic acid groups via chemical shifts (e.g., hydroxy proton at δ 10-12 ppm, carboxylic acid carbonyl at ~170 ppm) .
- HPLC-MS : Assess purity and detect trace impurities (e.g., unreacted starting materials or dechlorinated byproducts) using reverse-phase C18 columns with UV detection at 254 nm .
- FT-IR : Verify functional groups (e.g., O-H stretch at 3200-3400 cm⁻¹, C=O stretch at ~1680 cm⁻¹) .
Q. How do solubility and stability vary under different pH and temperature conditions?
- Methodology :
- Solubility : Test in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 2-10). The carboxylic acid group enhances solubility in basic conditions (pH > 8) via deprotonation .
- Stability : Conduct accelerated degradation studies (40-60°C, 75% humidity) to identify degradation pathways (e.g., hydrolysis of chloro substituents or decarboxylation). Store at 2-8°C in inert, airtight containers to prevent moisture absorption .
Advanced Research Questions
Q. How can substituent positioning (6,8-dichloro vs. other regioisomers) impact reactivity in cross-coupling reactions?
- Methodology :
- Use computational modeling (DFT calculations) to compare electronic effects of substituents on the quinoline ring. For instance, 6,8-dichloro groups may deactivate the ring toward electrophilic substitution but enhance stability in palladium-catalyzed couplings (e.g., Suzuki-Miyaura) .
- Experimentally validate by synthesizing analogs (e.g., 5,7-dichloro or mono-chloro derivatives) and comparing reaction rates/product distributions .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
- Methodology :
- Meta-analysis : Systematically compare studies to identify confounding variables (e.g., cell line specificity, assay protocols, or impurity profiles) .
- Dose-response profiling : Conduct parallel assays under standardized conditions (e.g., MIC for antimicrobial activity vs. IC₅₀ for cytotoxicity in human cell lines) to differentiate selective toxicity .
Q. How can computational tools predict the environmental fate and toxicity of this compound?
- Methodology :
- QSAR modeling : Use EPA DSSTox databases to predict biodegradation pathways and ecotoxicological endpoints (e.g., LC₅₀ for aquatic organisms) .
- Molecular docking : Simulate interactions with biological targets (e.g., bacterial gyrase or human kinases) to rationalize observed bioactivity and guide structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
